molecular formula C17H11F2NO B317771 2,4-difluoro-N-(1-naphthyl)benzamide

2,4-difluoro-N-(1-naphthyl)benzamide

Cat. No.: B317771
M. Wt: 283.27 g/mol
InChI Key: HKIPQSKHXNESPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Difluoro-N-(1-naphthyl)benzamide is a chemical compound of interest in medicinal chemistry and chemical biology research. It belongs to the class of substituted benzamides, which are recognized as key pharmacophores in the development of compounds for various biological targets . The structural motif of a benzamide core coupled with a naphthyl group provides a rigid framework that can be utilized in the design of novel molecular probes and therapeutic agents. Physical Properties: Researchers can leverage its specific physicochemical properties for experimental design. The compound has a calculated boiling point of 778.22 K and a melting point of 508.22 K . Its Gibbs free energy of formation (ΔfG°) is calculated to be -34.31 kJ/mol . Research Context: Substituted benzamide derivatives have demonstrated significant research value across multiple fields. Patents and scientific literature indicate that structurally related N-(aryl)benzamides are investigated for their potential interactions with neurological targets . Furthermore, benzamide-based scaffolds are being explored as potent inhibitors of specific kinases, such as CK1δ and ε, which are relevant in cancer research . Other research highlights benzamide hybrids as modulators of the CXCR4/CXCL12 chemokine axis, a pathway involved in inflammation and cancer cell metastasis . The this compound compound is provided as a high-purity building block to support such innovative research endeavors. Handling: This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C17H11F2NO

Molecular Weight

283.27 g/mol

IUPAC Name

2,4-difluoro-N-naphthalen-1-ylbenzamide

InChI

InChI=1S/C17H11F2NO/c18-12-8-9-14(15(19)10-12)17(21)20-16-7-3-5-11-4-1-2-6-13(11)16/h1-10H,(H,20,21)

InChI Key

HKIPQSKHXNESPB-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=C(C=C(C=C3)F)F

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=C(C=C(C=C3)F)F

Origin of Product

United States

Preparation Methods

The synthesis of 2,4-difluoro-N-(1-naphthyl)benzamide typically involves the reaction of 2,4-difluorobenzoic acid with 1-naphthylamine under specific reaction conditions. The process generally includes the following steps:

    Activation of 2,4-difluorobenzoic acid: This can be achieved by converting it into an acyl chloride using reagents such as thionyl chloride or oxalyl chloride.

    Amidation reaction: The activated 2,4-difluorobenzoic acid is then reacted with 1-naphthylamine in the presence of a base such as triethylamine to form this compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2,4-difluoro-N-(1-naphthyl)benzamide undergoes various chemical reactions, including:

    Substitution reactions: The fluorine atoms on the benzamide ring can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and reduction reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 2,4-difluorobenzoic acid and 1-naphthylamine.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,4-difluoro-N-(1-naphthyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-difluoro-N-(1-naphthyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (R Group) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
2,4-Difluoro-N-(1-naphthyl)benzamide 1-Naphthyl C₁₇H₁₂F₂NO 283.29 (calculated) High lipophilicity (inferred)
4-Bromo-N-(1-naphthyl)benzamide 1-Naphthyl, 4-Br C₁₇H₁₂BrNO 326.19 Crystallographic data available
4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide Thiophene derivative C₁₉H₁₆F₂NOS 359.40 Single-crystal X-ray structure
Benzamide derivative (C₁₆H₁₄N₄O₅) Complex heterocycle C₁₆H₁₄N₄O₅ 342.32 Reduces infarct size in ischemia
3,4-Difluoro-N-(2-hydroxypropyl)benzamide 2-Hydroxypropyl C₁₀H₁₁F₂NO₂ 215.20 Noted biochemical applications
Key Observations:

Aromatic Systems: The 1-naphthyl group in the target compound introduces steric bulk compared to smaller substituents like thiophene or hydroxypropyl , likely reducing solubility but improving binding affinity in hydrophobic pockets.

Biological Activity: The benzamide derivative C₁₆H₁₄N₄O₅ demonstrated efficacy in reducing ischemia/reperfusion injury, highlighting the role of heterocyclic substituents in modulating biological activity . Fluorine substitution (as in 2,4-difluoro analogs) is often associated with improved metabolic stability and bioavailability compared to non-fluorinated derivatives .

Crystallographic and Spectral Data :

  • Single-crystal X-ray structures of analogs like 4-fluoro-N-[3-(2-fluorophenyl)-thienylidene]benzamide reveal planar amide linkages and intermolecular interactions (e.g., C–H···O/F), which stabilize crystal packing . Similar trends are expected for the target compound.
  • Spectral data (e.g., IR, NMR) for related compounds show characteristic amide carbonyl stretches (~1638–1650 cm⁻¹) and fluorine-induced deshielding in ¹⁹F NMR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.